Matrilysin, also known as matrix metalloproteinase-7, is a member of the matrix metalloproteinase family, which are zinc-dependent endopeptidases. This compound plays a crucial role in the degradation of extracellular matrix components, including proteoglycans, elastin, type IV collagen, and fibronectin. Matrilysin is particularly notable for its "sheddase" function, which allows it to cleave non-matrix substrates from the cell surface, influencing various biological processes such as tissue remodeling and tumor progression .
Matrilysin belongs to the matrix metalloproteinase family, specifically classified under the M10A subfamily of metallopeptidases. This classification is based on its structural characteristics and enzymatic functions. The MMP family is further divided into groups based on their substrate specificity and domain structure .
Matrilysin is synthesized as an inactive proenzyme (pro-matrix metalloproteinase-7) that requires activation to become functional. The activation process typically involves the cleavage of its pro-domain by other proteolytic enzymes or through autocatalytic mechanisms. Techniques such as recombinant DNA technology can be employed to produce matrilysin in vitro for research purposes .
Matrilysin consists of a catalytic domain that contains a zinc ion essential for its enzymatic activity. It also features a pro-domain that inhibits its activity until it is cleaved. The structure includes a hemopexin-like domain at the C-terminus, which is important for substrate recognition and interaction with other proteins .
Matrilysin catalyzes the hydrolysis of peptide bonds in extracellular matrix proteins. Its substrate specificity includes various components such as fibronectin and type IV collagen.
Matrilysin's mechanism involves the binding of substrates to its active site, followed by hydrolysis of peptide bonds facilitated by the coordinated zinc ion. This process is critical for remodeling the extracellular matrix during physiological and pathological conditions.
Studies indicate that alterations in matrilysin expression are associated with various diseases, including cancer and chronic inflammatory conditions .
Matrilysin has significant applications in biomedical research:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2